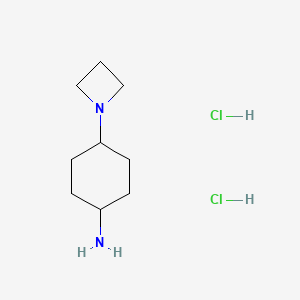![molecular formula C10H9NO2S B12280510 Ethyl thieno[2,3-b]pyridine-3-carboxylate CAS No. 53175-02-3](/img/structure/B12280510.png)
Ethyl thieno[2,3-b]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Etil 2,3-b-tieno[2,3-b]piridina-3-carboxilato es un compuesto heterocíclico que pertenece a la familia de las tienopiridinas. Estos compuestos son conocidos por sus diversas actividades farmacológicas y biológicas, incluyendo propiedades anticancerígenas, antifúngicas, antiinflamatorias y antivirales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de etil 2,3-b-tieno[2,3-b]piridina-3-carboxilato generalmente implica la ciclización de precursores apropiados. Un método común involucra la reacción de 3-amino-4-ciano-2-tiofeno-carboxamidas con ácido fórmico para producir tieno[3,2-d]pirimidin-4-onas, que luego pueden convertirse en derivados de tieno[3,4-b]piridina a través de reacciones posteriores . Otro enfoque involucra el uso de 2-tioxopirimidina-3-carbonitrilo o 3-cianopirimidina-2-tiolato como materiales de partida, seguido de reacciones de ciclización para formar la estructura de tienopiridina deseada .
Métodos de producción industrial
La producción industrial de etil 2,3-b-tieno[2,3-b]piridina-3-carboxilato puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizada y técnicas avanzadas de purificación para optimizar el proceso de producción y reducir los costos.
Análisis De Reacciones Químicas
Tipos de reacciones
Etil 2,3-b-tieno[2,3-b]piridina-3-carboxilato puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde los grupos funcionales son reemplazados por nucleófilos.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes en condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores en condiciones anhidras.
Sustitución: Nucleófilos como aminas, tioles y haluros en condiciones apropiadas de solvente y temperatura.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir tioles o aminas. Las reacciones de sustitución pueden dar como resultado varios derivados de tienopiridina funcionalizados.
Aplicaciones Científicas De Investigación
Etil 2,3-b-tieno[2,3-b]piridina-3-carboxilato tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Explorado por sus actividades anticancerígenas, antifúngicas, antiinflamatorias y antivirales.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de etil 2,3-b-tieno[2,3-b]piridina-3-carboxilato involucra su interacción con objetivos moleculares y vías específicas. Por ejemplo, se ha demostrado que algunos derivados de tienopiridina interactúan con el receptor GABA A, exhibiendo actividad neurotrópica . Los efectos del compuesto están mediados a través de su unión a estos objetivos, lo que lleva a la modulación de su actividad y las respuestas fisiológicas subsecuentes.
Comparación Con Compuestos Similares
Etil 2,3-b-tieno[2,3-b]piridina-3-carboxilato se puede comparar con otros compuestos similares, como:
Tieno[3,2-d]pirimidina: Conocido por sus diversas actividades biológicas, incluyendo propiedades anticancerígenas y antimicrobianas.
Tieno[3,4-b]piridina: Exhibe actividades farmacológicas similares y se utiliza en varias aplicaciones de química medicinal.
Tieno[2,3-c]pirazola: Otro compuesto heterocíclico con actividades biológicas significativas, incluyendo efectos antitumorales y antiinflamatorios.
Estos compuestos comparten similitudes estructurales con etil 2,3-b-tieno[2,3-b]piridina-3-carboxilato pero difieren en sus propiedades químicas y actividades biológicas específicas, destacando el potencial único de cada compuesto en diferentes áreas de investigación y aplicación.
Propiedades
Número CAS |
53175-02-3 |
|---|---|
Fórmula molecular |
C10H9NO2S |
Peso molecular |
207.25 g/mol |
Nombre IUPAC |
ethyl thieno[2,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9NO2S/c1-2-13-10(12)8-6-14-9-7(8)4-3-5-11-9/h3-6H,2H2,1H3 |
Clave InChI |
SNZKXDYEPHUSRR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CSC2=C1C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B12280431.png)


![6,6-Dimethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B12280450.png)

![[5-Chloro-3-(4-nitrobenzoyl)oxyoxolan-2-yl]methyl 4-nitrobenzoate](/img/structure/B12280463.png)


![2-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}quinoline-4-carbonitrile](/img/structure/B12280483.png)
![5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol](/img/structure/B12280487.png)



![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12280507.png)
